N-(3,5-Dihydroxyphenyl)ethanesulfonamide
Description
N-(3,5-Dihydroxyphenyl)ethanesulfonamide (CAS No. 381725-79-7) is a sulfonamide derivative characterized by a 3,5-dihydroxyphenyl group linked to an ethanesulfonamide moiety. Its molecular formula is C₈H₁₁NO₄S, with structural features that combine the polar hydroxyl groups of the aromatic ring and the sulfonamide functional group. This compound is primarily utilized as a pharmaceutical intermediate, building block, and biochemical research reagent .
Properties
CAS No. |
381725-79-7 |
|---|---|
Molecular Formula |
C8H11NO4S |
Molecular Weight |
217.24 g/mol |
IUPAC Name |
N-(3,5-dihydroxyphenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H11NO4S/c1-2-14(12,13)9-6-3-7(10)5-8(11)4-6/h3-5,9-11H,2H2,1H3 |
InChI Key |
HTRXBVVTHOHYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Dihydroxyphenyl)ethanesulfonamide typically involves the reaction of 3,5-dihydroxyaniline with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N-(3,5-Dihydroxyphenyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include quinones, amine derivatives, and substituted phenyl derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: N-(3,5-Dihydroxyphenyl)ethanesulfonamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for research purposes .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its sulfonamide group is known to interact with various biological targets, making it a valuable tool in biochemical studies .
Medicine: Its ability to inhibit specific enzymes makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of N-(3,5-Dihydroxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Key Compounds:
2-(3-Fluorophenyl)-N-(2-hydroxy-3,5-dimethylphenyl)ethanesulfonamide
- Structural Features : Incorporates a fluorophenyl group and a hydroxy-dimethylphenyl substituent.
- Key Differences : Fluorine enhances electronegativity and lipophilicity, while methyl groups increase steric bulk. These modifications may improve blood-brain barrier penetration compared to the dihydroxyphenyl analog .
- Applications : Investigated for biological properties, including enzyme inhibition and receptor binding.
N-(3-Methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide Structural Features: Contains a methoxyphenyl group and a heterocyclic oxazole ring. This structural complexity may enhance selectivity in biological interactions . Applications: Studied for binding affinities in kinase inhibition and antimicrobial activity.
Comparative Analysis:
Resveratrol and Phenolic Derivatives
Key Compounds:
4-(3,5-Dihydroxyphenyl)-phenol Structural Features: A resveratrol analog with two phenolic rings. Key Differences: Lacks the sulfonamide group, relying solely on hydroxyl groups for reactivity. This reduces acidity (pKa ~10 for phenols vs. ~1–2 for sulfonamides) and alters solubility . Applications: Identified in grape cell cultures as an antioxidant.
Oxyresveratrol
- Structural Features : Stilbene backbone with 3,5-dihydroxyphenyl and 1,3-diol groups.
- Key Differences : The conjugated double bond in the stilbene structure enables UV absorption and radical scavenging, distinct from the sulfonamide’s electron-withdrawing effects .
- Applications : Used in cosmetics (anti-aging) and pharmacology (anti-inflammatory).
Comparative Analysis:
Complex Heterocyclic Sulfonamides
Key Compounds:
2-(4,4-Difluoropiperidin-1-yl)-N-cyclopentyl-ethanesulfonamide (from )
- Structural Features : Includes a fluorinated piperidine ring and a cyclopentyl group.
- Key Differences : The piperidine moiety introduces basicity, while fluorination enhances metabolic stability. Such complexity contrasts with the simplicity of the dihydroxyphenyl derivative .
- Applications : Likely explored as a kinase inhibitor or GPCR modulator.
Comparative Insight:
The main compound’s simpler structure offers advantages in synthetic accessibility and cost-effectiveness, whereas heterocyclic derivatives prioritize target specificity in drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
